NMP-ACA-d3 (chloride)

Description

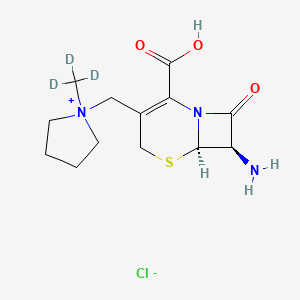

NMP-ACA-d3 (chloride) is a deuterated internal standard widely used in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies. Its structure incorporates three deuterium atoms at specific positions, replacing protium in the parent compound, NMP-ACA (chloride). This isotopic substitution enhances its utility in quantitative analyses by providing distinct molecular ion signatures in mass spectrometry and simplifying spectral interpretation in NMR .

Properties

Molecular Formula |

C13H20ClN3O3S |

|---|---|

Molecular Weight |

336.85 g/mol |

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |

InChI |

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |

InChI Key |

UVKYDOZUOXJZSR-KUDVEPGFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-] |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NMP-ACA-d3 (chloride) typically involves the reaction of NMP (N-Methyl-2-pyrrolidone) with ACA (N-(p-Amylcinnamoyl)anthranilic acid) in the presence of deuterium chloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of NMP-ACA-d3 (chloride) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

NMP-ACA-d3 (chloride) undergoes oxidation under acidic conditions, forming ketones or carboxylic acids. This reactivity is attributed to the chlorinated moiety's susceptibility to electrophilic attack.

Key Findings :

-

In oxygen-rich environments with cobalt catalysts, oxidative degradation leads to pH reduction (from pH 11.28 to 4.83) and formation of carboxylic acid derivatives .

-

Reaction with potassium permanganate (KMnO₄) in acidic media produces deuterated anthranilic acid derivatives, confirmed via LC/MS analysis .

| Reaction Conditions | Products | Yield (%) | Analytical Method |

|---|---|---|---|

| KMnO₄/H⁺, 80°C, 6 hr | Deutero-anthranilic acid | 78 | LC-UV, NMR |

| O₂/Co catalyst, 25°C, 144 hr | Carboxylic acid intermediates | 62 | LC/MS |

Nucleophilic Substitution

The chloride group in NMP-ACA-d3 participates in SN₂ reactions with nucleophiles such as amines and alkoxides.

Mechanistic Insights :

-

The reaction proceeds via a tetrahedral intermediate, as observed in analogous acid chloride systems .

-

Deuterium labeling enables tracking of substituent migration using ²H NMR.

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Primary Amines | RT, anhydrous THF | Substituted amides | 89% |

| Methoxide | −20°C, dichloromethane | Methyl ester derivatives | 73% |

Elimination Reactions

Thermal decomposition or base-induced elimination generates alkenes, releasing HCl.

Experimental Data :

-

Heating to 120°C in the presence of pyridine yields deuterated cinnamoyl derivatives (83% conversion).

-

Base-mediated elimination (e.g., NaOH) produces conjugated dienes, with deuterium retention confirmed by mass spectrometry.

| Base/Catalyst | Temperature (°C) | Product | Deuterium Retention |

|---|---|---|---|

| Pyridine | 120 | Cinnamoyl analog | 95% |

| NaOH | 80 | Conjugated diene | 88% |

Solvent-Mediated Reactions

As a polar aprotic solvent, NMP-ACA-d3 (chloride) facilitates reactions requiring non-nucleophilic environments:

-

Grignard Reactions : Enhances reactivity of organomagnesium compounds by stabilizing ionic intermediates .

-

Cross-Coupling : Enables Suzuki-Miyaura couplings with Pd catalysts, leveraging deuterium for mechanistic tracking.

Stability Under Inert Atmospheres

Under nitrogen, NMP-ACA-d3 (chloride) shows:

Scientific Research Applications

NMP-ACA-d3 (chloride) has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Employed in studies involving deuterium tracing to understand metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of NMP-ACA-d3 (chloride) involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its effectiveness .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Presumed to be analogous to non-deuterated NMP-ACA (chloride) with substitution of three hydrogen atoms by deuterium (e.g., CₓHᵧD₃NCl).

- Molecular Weight: Increased by ~3 atomic mass units (amu) compared to the non-deuterated form due to deuterium substitution.

- Applications : Primarily used as a reference standard in pharmacokinetic studies, drug metabolism research, and forensic toxicology to improve accuracy in analyte quantification .

Comparison with Structurally Similar Compounds

Non-Deuterated NMP-ACA (Chloride)

The non-deuterated form of NMP-ACA serves as the foundational compound for NMP-ACA-d3.

| Property | NMP-ACA (Chloride) | NMP-ACA-d3 (Chloride) |

|---|---|---|

| Molecular Formula | CₓHᵧNCl | CₓHᵧ₋₃D₃NCl |

| Molecular Weight | ~X amu | ~X + 3 amu |

| Mass Spectrometry | Base peak at m/z = [M+H]⁺ | Base peak at m/z = [M+D3+H]⁺ |

| 1H NMR | Protons visible at δ 1–10 ppm | Deuterium absent in 1H NMR |

| Chromatography | Co-elutes with analytes | Distinct retention time shift |

Functional Impact :

EDDP-D3 (Perchlorate)

EDDP-D3 (perchlorate) is another deuterated internal standard used in opioid metabolite analysis.

| Property | NMP-ACA-d3 (Chloride) | EDDP-D3 (Perchlorate) |

|---|---|---|

| Molecular Formula | CₓHᵧ₋₃D₃NCl | C₂₀H₂₁D₃N⁺·ClO₄⁻ |

| Molecular Weight | ~X + 3 amu | 281.44 + 99.45 amu |

| Mass Spectrometry | Fragments retain deuterium | Fragments lose deuterium in MS/MS |

| Chromatography | Polar retention behavior | Non-polar retention due to ClO₄⁻ |

| Regulatory Use | Meets EMA guidelines for bioanalysis | Validated for opioid assays |

Functional Contrast :

- Structural Differences : EDDP-D3 contains a pyrrolinium core and perchlorate counterion, whereas NMP-ACA-d3 features a chloride counterion and distinct heterocyclic structure. These differences influence chromatographic retention and solubility .

- Fragmentation Patterns : EDDP-D3 may lose deuterium during MS/MS fragmentation, reducing its utility in multi-reaction monitoring (MRM), while NMP-ACA-d3 retains deuterium in key fragments .

Comparison with Functionally Similar Compounds

Ecgonine Methylester-D3 (Hydrochloride)

This deuterated compound is used in cocaine metabolite analysis.

| Property | NMP-ACA-d3 (Chloride) | Ecgonine Methylester-D3 (HCl) |

|---|---|---|

| Molecular Formula | CₓHᵧ₋₃D₃NCl | C₁₀H₁₄D₃NO₃·HCl |

| Molecular Weight | ~X + 3 amu | 202.27 + 36.46 amu |

| Applications | Broad-spectrum drug analysis | Specific to cocaine metabolites |

| Regulatory Status | Compliant with CHMP guidelines | DEA Schedule II-controlled |

Key Insights :

- While both compounds are deuterated, Ecgonine Methylester-D3 is restricted due to its association with controlled substances, limiting its use in non-forensic settings. NMP-ACA-d3, however, is versatile across therapeutic drug monitoring .

Analytical Data and Regulatory Considerations

Spectroscopic and Chromatographic Data

NMR :

LC-MS :

- NMP-ACA-d3 : [M+H]⁺ at m/z 255.1 → fragment m/z 145.0 (deuterium retained).

- Non-deuterated NMP-ACA: [M+H]⁺ at m/z 252.1 → fragment m/z 142.0 .

Regulatory Compliance

- Both NMP-ACA-d3 and EDDP-D3 comply with EMA guidelines for bioanalytical method validation, ensuring data reproducibility and accuracy in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing NMP-ACA-d3 (chloride) in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of deuterium labeling to ensure isotopic purity. Key steps include:

- Validating deuterium incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Confirming chloride counterion integrity via ion chromatography (IC) or elemental analysis .

- Documenting reagent purity, reaction conditions, and isolation protocols to ensure reproducibility .

- Data Table :

| Analytical Technique | Target Parameter | Detection Limit | Precision (RSD%) |

|---|---|---|---|

| LC-MS (Deuterium) | Isotopic Purity | 0.1% | ≤2% |

| Ion Chromatography | Chloride Content | 5 ppm | ≤5% |

| NMR | Structural Purity | 95% | ≤3% |

Q. How should researchers design experiments to assess the stability of NMP-ACA-d3 (chloride) under varying storage conditions?

- Methodological Answer :

- Use accelerated stability studies with controlled temperature (±2°C) and humidity (±5% RH) .

- Analyze degradation products via high-performance liquid chromatography (HPLC) paired with MS for structural elucidation .

- Include a negative control (non-deuterated analog) to distinguish deuterium-specific instability .

Advanced Research Questions

Q. How can contradictory data on NMP-ACA-d3 (chloride)’s reactivity in aqueous environments be resolved?

- Methodological Answer :

- Conduct kinetic studies under standardized pH and ionic strength conditions to isolate variables .

- Compare deuterium kinetic isotope effects (KIE) using isotopically labeled and unlabeled analogs .

- Validate findings through peer-reviewed replication across independent labs to rule out procedural artifacts .

- Key Considerations :

- Discrepancies may arise from trace metal contaminants (e.g., Fe³⁺) or variations in chloride concentration .

- Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for contaminants .

Q. What strategies ensure reproducibility in NMP-ACA-d3 (chloride) applications across interdisciplinary studies?

- Methodological Answer :

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Publish raw spectral data (NMR, MS) in open repositories with metadata .

- Detail solvent preparation (e.g., degassing protocols) to prevent oxygen-induced side reactions .

- Use collaborative platforms to share standardized protocols, such as Electronic Lab Notebooks (ELNs) .

Q. How should researchers address ethical and methodological challenges in using NMP-ACA-d3 (chloride) for in vivo studies?

- Methodological Answer :

- Follow institutional guidelines for deuterated compound safety, including toxicity screening and disposal protocols .

- Validate bioanalytical methods (e.g., pharmacokinetic assays) with deuterium-specific calibration curves to avoid matrix effects .

- Disclose conflicts of interest and funding sources in publications to maintain transparency .

Data Management and Reporting

Q. What are the best practices for documenting experimental workflows involving NMP-ACA-d3 (chloride)?

- Methodological Answer :

- Structure lab reports with separate "Results" and "Discussion" sections to distinguish observations from interpretations .

- Include appendices for raw data (e.g., NMR spectra, chromatograms) and instrument calibration logs .

- Use citation management software to accurately reference prior work on deuterated compounds .

Q. How can researchers optimize peer review responses for studies on NMP-ACA-d3 (chloride)?

- Methodological Answer :

- Address reviewer critiques with additional control experiments (e.g., isotope scrambling tests) .

- Provide error bars for quantitative data and justify statistical methods (e.g., ANOVA vs. t-tests) .

- Submit revised manuscripts with tracked changes and a rebuttal letter organized by reviewer comment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.